N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide
Description
Chemical Structure: This compound features a phenyl ring substituted with a fluorine atom at the 3-position and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the 4-position. Key Properties:
Properties
IUPAC Name |
N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO4S/c1-10(2)23(19,20)18-11-7-8-12(13(17)9-11)16-21-14(3,4)15(5,6)22-16/h7-10,18H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASGFWPTLZUEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)C(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: 3-Fluoro-4-bromoaniline
The synthesis begins with 3-fluoro-4-bromoaniline, a key intermediate. Halogenation of 3-fluoroaniline using bromine in acetic acid yields this compound, though alternative methods such as directed ortho-metalation followed by bromination may also apply.
Miyaura Borylation Reaction
The brominated aniline undergoes Miyaura borylation under inert conditions. A representative protocol involves:
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Catalyst : Pd(dppf)Cl (1–5 mol%)
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Base : Potassium acetate (3 equiv)
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Solvent : 1,4-Dioxane or dimethylformamide (DMF)
The reaction installs the tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position relative to the fluorine atom, yielding 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
The introduction of the propane-2-sulfonamide group proceeds via nucleophilic substitution between the aniline and propane-2-sulfonyl chloride.
Reaction Conditions
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Base : Triethylamine (TEA) or pyridine (2–3 equiv) to scavenge HCl.
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions.
The reaction achieves high yields (>85%) due to the electron-withdrawing effects of the boronate ester, which enhances the amine’s nucleophilicity.
Competing Pathways and Side Reactions
Potential side reactions include:
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Over-sulfonylation : Mitigated by controlling stoichiometry (1:1 molar ratio of amine to sulfonyl chloride).
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Hydrolysis of the boronate ester : Avoided by excluding protic solvents and maintaining anhydrous conditions.
Alternative Methodologies and Recent Advances
Copper-Catalyzed Sulfonamide Formation
Recent advances employ copper catalysts to couple arylboronic acids with sulfonyl chlorides. For example:
This method offers functional group tolerance but requires optimization for sterically hindered substrates.
Mechanochemical Synthesis
A patent (EP4137487A1) describes a solvent-free, mechanochemical approach using palladium catalysts and aryl bromides. Key advantages include:
Purification and Characterization
Isolation Techniques
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | CHBFNOS |
| Molecular Weight | 343.2 g/mol |
| H NMR (CDCl) | δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 3H, Ar-H), 3.18 (septet, 1H, CH), 1.45 (s, 12H, B-O-CH), 1.32 (d, 6H, CH) |
| F NMR | δ -112.5 (s, 1F) |
Comparative Analysis of Methodologies
| Method | Yield | Reaction Time | Scale-Up Potential |
|---|---|---|---|
| Classical Sulfonylation | 85–90% | 1–4 hours | High |
| Copper-Catalyzed | 75–80% | 6–8 hours | Moderate |
| Mechanochemical | 69–80% | 2–4 hours | High |
The classical approach remains the most reliable for large-scale synthesis, while mechanochemical methods offer greener alternatives .
Chemical Reactions Analysis
Types of Reactions
N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases like sodium hydride.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol are commonly used.
Major Products
Substitution Reactions: Products include derivatives where the fluorine atom is replaced by another functional group.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the boronic ester with aryl halides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have shown that compounds containing boron atoms can interact with biological systems, potentially inhibiting tumor growth. For instance, a study demonstrated that derivatives of boron-containing compounds exhibited cytotoxic effects against various cancer cell lines . The incorporation of the sulfonamide group enhances the compound's solubility and bioavailability, making it a candidate for further development in cancer therapeutics.
Enzyme Inhibition
N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Research indicated that sulfonamide derivatives could act as effective inhibitors of carbonic anhydrase, an enzyme implicated in several physiological processes including respiration and acid-base balance . This property may have implications for developing treatments for conditions such as glaucoma and hypertension.
Materials Science
Polymer Chemistry
In materials science, the compound's unique structure allows it to be utilized as a building block in polymer synthesis. The presence of both fluorine and boron enhances the thermal stability and mechanical properties of polymers . For example, polymers synthesized from such compounds have shown improved resistance to solvents and elevated temperatures, making them suitable for high-performance applications.
Nanotechnology
The compound's ability to form stable complexes with metal ions opens avenues for its application in nanotechnology. Research has indicated that boron-containing compounds can be used to create nanoparticles with tailored properties for drug delivery systems . These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects.
Organic Synthesis
Reagents in Cross-Coupling Reactions
this compound can serve as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds in organic synthesis . The presence of the dioxaborolane moiety facilitates the formation of aryl-boron intermediates that can be further reacted to synthesize complex organic molecules.
Synthesis of Functionalized Compounds
The compound has been employed in the synthesis of various functionalized compounds through selective transformations. For instance, it can be used to introduce fluorine into organic molecules selectively, which is crucial in developing pharmaceuticals with enhanced biological activity .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide depends on its application:
In Organic Synthesis: Acts as a reagent or intermediate, facilitating the formation of new chemical bonds.
In Biological Systems: The sulfonamide group can interact with biological targets such as enzymes, potentially inhibiting their activity by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Electronic Effects: The 3-fluoro substituent in the target compound enhances electron-withdrawing properties, stabilizing the boronate group and improving Suzuki-Miyaura coupling efficiency compared to methyl or chloro analogs .
Steric Effects :
- Bulky groups (e.g., 2,2-dimethylpropanamide in 1409999-54-7) reduce reaction rates in cross-coupling due to steric hindrance at the boron center .
- Meta-boronate derivatives (e.g., 2246758-36-9) exhibit lower coupling efficiency compared to para-substituted analogs due to unfavorable geometry .
Solubility and Bioactivity: Sulfonamide-containing compounds (e.g., target compound and 1422655-38-6) demonstrate higher aqueous solubility than amide analogs, making them preferable for biological applications .
Synthetic Utility :
- The target compound’s para-boronate configuration aligns with optimal geometry for Suzuki-Miyaura reactions, as evidenced by its widespread use in aryl-aryl bond formation .
- Chloro-substituted analogs (e.g., 1409999-52-5) are valuable in sequential functionalization strategies, where the chlorine can be displaced post-coupling .
Biological Activity
N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a sulfonamide group, which is known for its role in various pharmacological activities. The presence of the fluorine atom and the dioxaborolane moiety may influence its biological interactions and solubility properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H23BFNO3 |
| Molecular Weight | 319.19 g/mol |
| CAS Number | 2246801-72-7 |
| Purity | 95% |
Research indicates that compounds containing sulfonamide groups often exhibit inhibitory effects on various enzymes and receptors. The specific mechanism of action for this compound has not been fully elucidated; however, it is hypothesized to interact with specific biological targets involved in cellular signaling pathways.
Potential Biological Targets:
- Enzyme Inhibition : Similar compounds have shown inhibition of key enzymes such as RNA-dependent RNA polymerases, which are essential for viral replication .
- Antiviral Activity : The compound may possess antiviral properties due to structural similarities with known antiviral agents targeting viral polymerases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
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Antiviral Activity : A study on non-nucleoside inhibitors targeting the NS5B polymerase demonstrated that modifications in the chemical structure could lead to enhanced potency against viral strains . This suggests that similar modifications in our compound could yield promising results.
Compound IC50 (μM) Comments Compound 4 0.34 Potent inhibitor of NS5B Compound 5 >50 Low activity -
CYP Enzyme Interaction : Another significant aspect is the interaction with cytochrome P450 enzymes. Compounds similar to this compound exhibited time-dependent inhibition (TDI) of CYP3A4, which raises concerns regarding drug-drug interactions .
Compound TDI (%) k_obs (min⁻¹) Remarks Compound 4 66 0.0921 High potential for DDIs Compound 5 <1 0.0023 Low TDI potential
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide?
The compound is synthesized via sequential functionalization of the phenyl ring. A typical route involves:
- Borylation : Introducing the tetramethyl-1,3,2-dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron under palladium catalysis .
- Sulfonamide Coupling : Reacting the intermediate aryl bromide with propane-2-sulfonamide under Buchwald-Hartwig or Ullmann conditions, optimized for electron-deficient aromatic systems . Key challenges include controlling regioselectivity during fluorination and minimizing boronate ester hydrolysis. Purification often involves silica gel chromatography or recrystallization from polar aprotic solvents .
Q. How is the structural integrity of this compound validated in academic research?
- Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) confirms the planar geometry of the boronate ester and the sulfonamide group’s spatial orientation .
- Spectroscopy : NMR detects fluorine substitution patterns, while NMR verifies boronate ester stability. High-resolution mass spectrometry (HRMS) confirms molecular weight .
Q. What solvent systems are optimal for handling this compound in solution-phase reactions?
The tetramethyl-dioxaborolan-2-yl group is moisture-sensitive. Recommended solvents include dry THF, DMF, or DCM under inert atmosphere. Aqueous workup requires buffered conditions (pH 6–8) to prevent boronate decomposition .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the boronate ester in cross-coupling reactions?
Density Functional Theory (DFT) calculations assess the boronate’s Lewis acidity and transition-state energetics. Parameters like absolute hardness (η) and electronegativity (χ), derived from ionization potential (I) and electron affinity (A), predict its interaction with palladium catalysts in Suzuki-Miyaura couplings . For example, η = ½(I - A) helps evaluate soft/hard acid-base behavior, guiding solvent and ligand selection .
Q. What strategies resolve contradictions in crystallographic data for this compound?
Discrepancies in bond lengths or angles (e.g., B-O vs. C-S distances) may arise from twinning or disordered solvent. SHELXL refinement with restraints for boron geometry or using high-resolution synchrotron data improves accuracy. Advanced tools like Olex2 integrate charge-density analysis to resolve ambiguities .
Q. How does the fluorine substituent influence the sulfonamide’s biological or catalytic activity?
Fluorine’s electronegativity enhances sulfonamide acidity (pKa ~ 8–10), making it a stronger hydrogen-bond donor. This property is critical in protease inhibition studies or as a directing group in C-H activation. Comparative studies with non-fluorinated analogs (e.g., using enzyme kinetics or X-ray co-crystallography) quantify this effect .
Q. What are the pitfalls in scaling up the synthesis of this compound for in vivo studies?
- Boronate Stability : Prolonged reaction times at elevated temperatures lead to ester hydrolysis. Microwave-assisted synthesis reduces degradation .
- Byproduct Formation : Trace Pd residues from coupling reactions require scavengers like SiliaBond Thiol or activated charcoal .
- Purification : Flash chromatography with gradient elution (hexane:EtOAc) isolates the product from regioisomers .
Methodological Considerations
Q. How to optimize reaction yields for the sulfonamide coupling step?
- Ligand Screening : Bidentate ligands (XPhos, SPhos) enhance Pd-catalyzed couplings for sterically hindered aryl bromides .
- Temperature Control : Maintaining 80–100°C prevents premature catalyst deactivation .
- Stoichiometry : A 1.2:1 molar ratio of sulfonamide to aryl halide minimizes unreacted starting material .
Q. What analytical techniques differentiate this compound from its regioisomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
